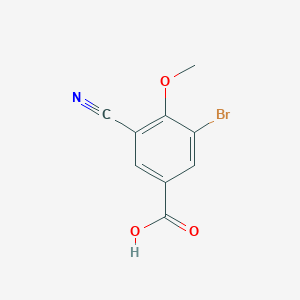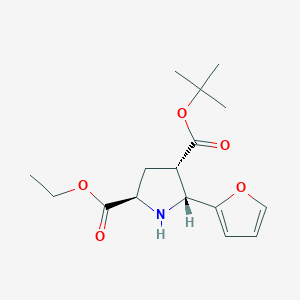
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
Descripción general
Descripción
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate, also known as TBED, is an organic compound belonging to the pyrrolidine family. It is a highly versatile molecule that can be used as a building block for a variety of pharmaceuticals, agrochemicals, and other industrial compounds. TBED has been the subject of numerous scientific studies and is of particular interest to researchers due to its unique properties.
Aplicaciones Científicas De Investigación
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate has a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate has been used in the synthesis of other industrial compounds, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules. This can result in a variety of effects, such as the inhibition of enzymes or the activation of receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate are not fully understood. However, it is believed to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the growth of certain bacteria, suggesting it may have some antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate for laboratory experiments is its versatility. It can be used as a starting material for a variety of synthesis reactions and can be used to synthesize a variety of compounds. However, it can be difficult to isolate and purify 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate, as it is a highly reactive compound. In addition, it has a relatively low boiling point, making it difficult to handle in some laboratory settings.
Direcciones Futuras
There are a number of possible future directions for research into 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate. For example, further research could be conducted into its mechanism of action and biochemical and physiological effects. In addition, research could be conducted into the synthesis of new compounds using 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate as a starting material. Finally, research could be conducted into the development of new methods for the isolation and purification of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate.
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-ethyl (2R,4S,5R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVIECQDKYSBE-DMDPSCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]([C@@H](N1)C2=CC=CO2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
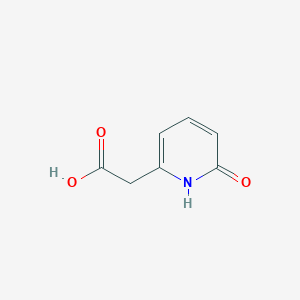
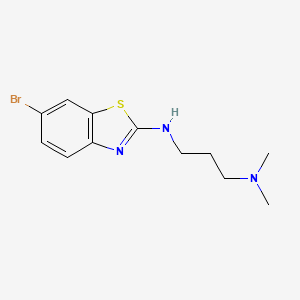
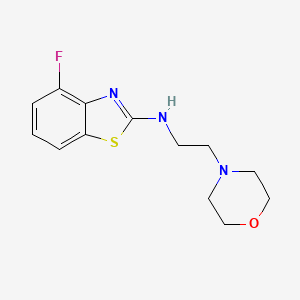
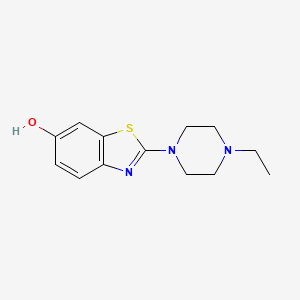
![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)



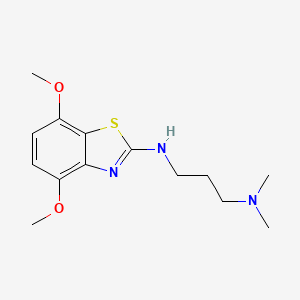
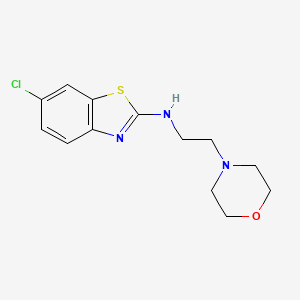
![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)

